

Propargyl-PEG7-Br: A Comprehensive Technical Guide to its Physicochemical Characteristics

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Compound of Interest

Compound Name: *Propargyl-PEG7-Br*

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Propargyl-PEG7-Br is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and materials science. Its distinct architecture, featuring a terminal alkyne (propargyl) group, a hydrophilic seven-unit polyethylene glycol (PEG) spacer, and a reactive bromo group, offers a versatile platform for the covalent linkage of diverse molecular entities. The propargyl group facilitates highly efficient and specific "click chemistry" reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the bromide serves as a good leaving group for nucleophilic substitution reactions.^[1] The PEG7 spacer enhances aqueous solubility and provides a flexible bridge, which can improve the pharmacokinetic properties of the resulting conjugates.^{[2][3][4][5]}

This technical guide provides an in-depth overview of the physicochemical properties, characterization methodologies, and reactive potential of **Propargyl-PEG7-Br**.

Physicochemical Characteristics

The core physicochemical properties of **Propargyl-PEG7-Br** are summarized below. These characteristics are fundamental to its application in designing and synthesizing complex molecular architectures.

Property	Value	References
Chemical Name	1-Bromo-2-(2-(2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethane	N/A
Molecular Formula	C ₁₇ H ₃₁ BrO ₇	Inferred from similar compounds
Molecular Weight	443.33 g/mol	Inferred from similar compounds
Appearance	Colorless to light yellow liquid	
Purity (Typical)	>95%	
Solubility	Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Dimethyl sulfoxide (DMSO). Miscible with ethanol, ether, and chloroform. Insoluble in water.	
Storage Conditions	Store at -20°C. Should be allowed to equilibrate to room temperature before opening.	

Experimental Protocols for Characterization

Rigorous characterization is essential to confirm the identity, purity, and stability of **Propargyl-PEG7-Br**. The following protocols outline standard methodologies for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for unambiguous structural elucidation, confirming the presence of the propargyl, PEG, and bromo-terminal moieties.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of **Propargyl-PEG7-Br** and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl_3) or DMSO-d₆, in a 5 mm NMR tube.
- ^1H NMR Spectroscopy:
 - Instrument: 400 MHz or higher NMR spectrometer.
 - Parameters: Acquire a standard one-dimensional proton spectrum with a spectral width of -2 to 14 ppm.
 - Data Analysis:
 - Propargyl Group: Expect a triplet around 2.4-2.5 ppm for the acetylenic proton ($\text{HC}\equiv\text{C}-$) and a doublet around 3.8-4.2 ppm for the methylene protons ($-\text{C}\equiv\text{C}-\text{CH}_2-$).
 - PEG Spacer: A prominent multiplet signal is expected between 3.5 and 3.7 ppm, corresponding to the repeating ethylene glycol units ($-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$).
 - Bromo-Terminus: The methylene protons adjacent to the bromine atom ($-\text{CH}_2-\text{Br}$) should appear as a triplet around 3.4-3.8 ppm.
- ^{13}C NMR Spectroscopy:
 - Instrument: 100 MHz or higher NMR spectrometer.
 - Parameters: Acquire a standard proton-decoupled carbon spectrum.
 - Data Analysis: Confirm the presence of characteristic signals for the alkyne carbons (~75 and 80 ppm), the PEG backbone carbons (~70 ppm), and the carbon adjacent to the bromine (~30 ppm).

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of **Propargyl-PEG7-Br**. Due to the lack of a strong UV chromophore, a universal detector is recommended.

Methodology:

- Instrumentation: An HPLC system equipped with a C18 reversed-phase column. A universal detector such as an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is preferred as PEG compounds lack a strong UV chromophore.
- Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent, such as an acetonitrile/water mixture.
- Chromatographic Conditions:
 - Mobile Phase: A gradient of water (A) and acetonitrile (B).
 - Gradient Program: A typical gradient might run from 10-30% B over 15 minutes.
 - Flow Rate: 0.5 - 1.0 mL/min.
 - Column Temperature: 40°C.
- Data Analysis: Purity is determined by calculating the area percentage of the main peak in the resulting chromatogram.

Mass Spectrometry (MS)

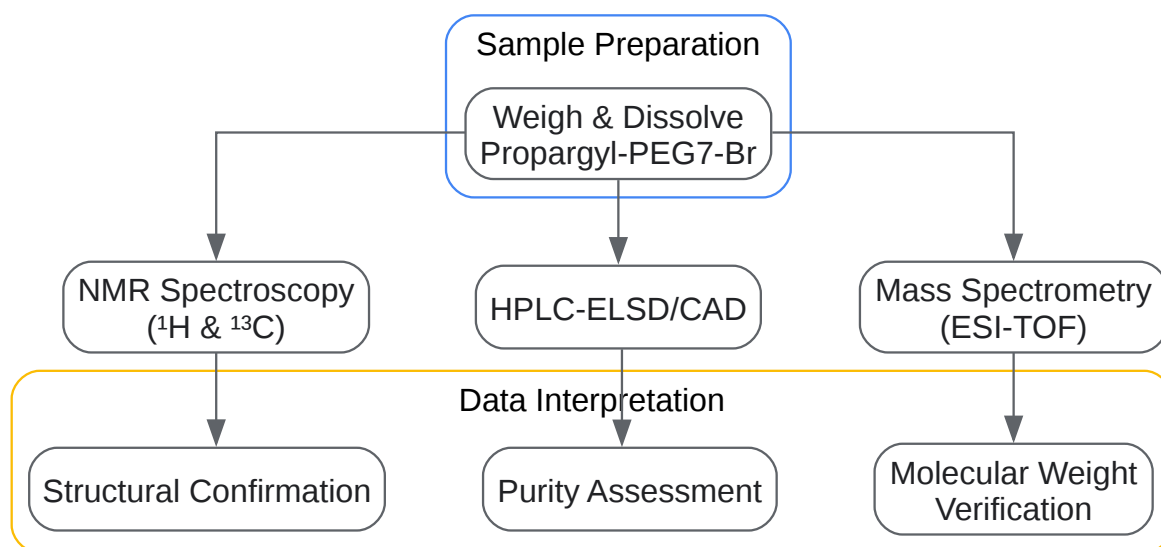
Mass spectrometry is used to confirm the molecular weight of the compound.

Methodology:

- Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer is commonly used for analyzing PEG derivatives.
- Sample Preparation: The sample is typically diluted in a suitable solvent (e.g., acetonitrile/water) and introduced into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).
- Data Analysis: The resulting spectrum is analyzed to identify the parent molecular ion peak corresponding to the calculated molecular weight of **Propargyl-PEG7-Br** (443.33 g/mol). The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) should be observed in the mass spectrum, providing definitive confirmation.

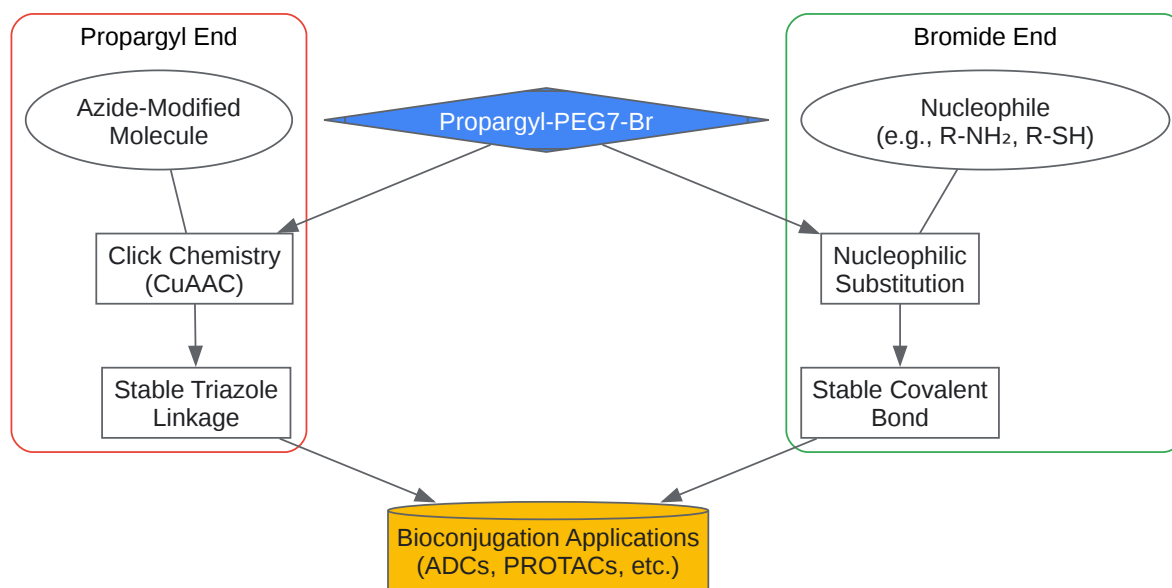
Logical and Experimental Workflows

Visualizing the characterization process and the molecule's reactivity provides a clear framework for experimental design and application.



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*Experimental workflow for the characterization of **Propargyl-PEG7-Br**.*



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*Reactivity pathways and applications of **Propargyl-PEG7-Br**.*

Reactivity and Applications

The synthetic utility of **Propargyl-PEG7-Br** is derived from its two distinct reactive termini.

- **Propargyl Group:** The terminal alkyne is primed for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction forms an exceptionally stable triazole ring, allowing for the efficient and specific conjugation of **Propargyl-PEG7-Br** to molecules bearing an azide functional group.
- **Bromide Group:** The terminal bromide is a versatile functional group that acts as a good leaving group in nucleophilic substitution reactions. This allows for the covalent attachment of various nucleophiles, such as amines (R-NH₂) and thiols (R-SH), expanding its utility in linking to proteins, peptides, and other biomolecules.

This dual reactivity enables sequential or orthogonal conjugation strategies, making **Propargyl-PEG7-Br** a valuable tool in the construction of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over linker chemistry is paramount for therapeutic efficacy and stability.

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